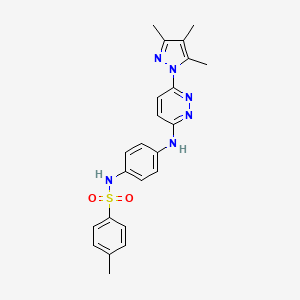

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-15-5-11-21(12-6-15)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-18(4)16(2)17(3)27-29/h5-14,28H,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSDDBSKCDYYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.

Mode of Action

It is suggested that similar compounds may interact with their targets through strong h-bonding interactions between nh moiety and the residual amino acids in the active site of the enzyme.

Biological Activity

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 448.5 g/mol. The structure features a sulfonamide group, which enhances solubility and may influence pharmacodynamics. The presence of multiple functional groups, including a pyrazole moiety and a pyridazine ring, suggests a diverse range of biological interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1014047-05-2 |

| Molecular Formula | C23H24N6O2S |

| Molecular Weight | 448.5 g/mol |

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, aminopyrazole derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

A study reported that related pyrazole compounds demonstrated IC50 values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating potential for development as anticancer agents . The ability of these compounds to induce apoptosis in cancer cells makes them attractive candidates for further investigation.

Anti-inflammatory Effects

The compound's structural components suggest it may possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways in cellular models. For example, bisindole-substituted pyrazoles have been shown to reduce microglial activation and astrocyte proliferation in vivo . This suggests that this compound could similarly impact inflammatory processes.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyrazole Moiety : The synthesis begins with the formation of the pyrazole ring through condensation reactions involving appropriate starting materials.

- Formation of the Pyridazine Ring : Subsequent reactions introduce the pyridazine structure.

- Coupling Reactions : The final steps involve coupling the pyrazole and pyridazine components with the phenyl and benzenesulfonamide groups.

These synthetic routes allow for precise control over the functional groups attached to the core structure.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Anticancer Activity : A study on aminopyrazole derivatives showed significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines .

- Neuroprotective Effects : Research indicated that certain pyrazole compounds could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines .

These findings underscore the potential therapeutic applications of this compound in treating various diseases.

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The table below highlights key structural differences and similarities with analogues from the literature:

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. Key steps include:

- Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C).

- Step 2 : Introduction of the 3,4,5-trimethylpyrazole moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .

- Step 3 : Sulfonamide coupling using chlorobenzene sulfonyl chloride in the presence of triethylamine to ensure pH control (7–8) .

- Critical Conditions : Temperature (60–100°C), inert atmosphere (N₂/Ar), and HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediates .

Q. Which spectroscopic and computational methods are most effective for characterizing the compound’s structure and electronic properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions and confirms regioselectivity in pyrazole and pyridazine rings .

- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfonamide and pyridazine groups (e.g., C–S–N torsion angle ~75°) .

- DFT Calculations : B3LYP/6-31G(d) basis set models HOMO-LUMO gaps and charge distribution, predicting reactivity at the sulfonamide nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies involving this compound?

- Methodological Answer :

- Cross-Validation : Use standardized assays (e.g., kinase inhibition via radiometric assays vs. fluorescence-based methods) to eliminate technique-dependent variability .

- Structural Analysis : Compare crystallographic data (e.g., sulfonamide conformation in active vs. inactive forms) to identify bioactive conformers .

- Meta-Analysis : Apply multivariate statistics to isolate variables (e.g., cell line differences, solvent effects) contributing to discrepancies .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance solubility without altering the core structure .

- QSAR Modeling : Use Hammett constants and logP values to predict substituent effects on membrane permeability and CYP450-mediated metabolism .

- Formulation Studies : Encapsulation in PEGylated liposomes improves bioavailability in in vivo models (e.g., rat pharmacokinetic trials) .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action against specific enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with conserved ATP-binding pockets (e.g., kinases) based on structural homology to known sulfonamide targets .

- Docking Workflow :

- Prepare protein structure (PDB: 2JDO) using AutoDock Vina.

- Define the binding site around catalytic residues (e.g., Lys68, Asp184 in kinase targets).

- Score poses using MM-GBSA to rank binding affinities .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

Data Contradiction Analysis

Q. Why do studies report divergent results on the compound’s selectivity for COX-2 vs. COX-1 isoforms?

- Methodological Answer :

- Assay Conditions : Differences in enzyme source (e.g., human recombinant vs. murine COX-2) and substrate (arachidonic acid concentration) significantly alter IC₅₀ values .

- Structural Insights : Crystallographic data show that 3,4,5-trimethylpyrazole sterically clashes with COX-1’s smaller active site, explaining selectivity .

- Validation : Repeat assays with isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.